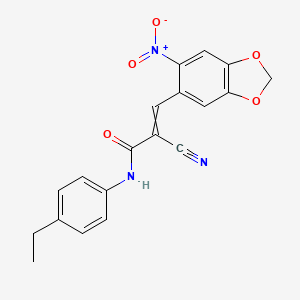
2-cyano-N-(4-ethylphenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4-ethylphenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Cyano-N-(4-ethylphenyl)-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C15H14N2O4
- Molecular Weight : 286.28 g/mol
Anticancer Properties
Research indicates that nitro-substituted compounds, similar to this compound, often exhibit significant anticancer activity. A study on nitrobenzoate-derived compounds demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models . Specifically, these compounds have been shown to target tubulin polymerization, which is crucial for cancer cell division and metastasis.
Anti-inflammatory Effects
Nitro compounds are also recognized for their anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cancer. The ability of nitrobenzoate compounds to suppress inflammatory pathways suggests that this compound could be beneficial in treating inflammatory conditions .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Angiogenesis : Similar nitro compounds have shown potential in inhibiting angiogenesis, which is the formation of new blood vessels that tumors require for growth .
- Cell Cycle Arrest : Compounds with similar structures have been reported to induce cell cycle arrest in cancer cells, thereby preventing further proliferation .
- Induction of Apoptosis : The ability to trigger programmed cell death is a critical mechanism for anticancer agents .
Study 1: Anticancer Activity in vitro
A recent study evaluated the anticancer efficacy of various nitrobenzoate derivatives against human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The study highlighted the potential of such compounds as lead candidates for further development in cancer therapy.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of nitro-substituted compounds in animal models of inflammatory diseases. The findings revealed that these compounds reduced markers of inflammation and improved clinical outcomes in treated subjects, suggesting a promising therapeutic role for this compound.
Data Summary Table
特性
IUPAC Name |
2-cyano-N-(4-ethylphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-2-12-3-5-15(6-4-12)21-19(23)14(10-20)7-13-8-17-18(27-11-26-17)9-16(13)22(24)25/h3-9H,2,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVCITFUICJSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













